2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide
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Overview
Description
2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide is a chemical compound known for its unique structural features and potential applications in various fields. This compound contains a chloroacetamide group, a cyanosulfanyl group, and a fluorophenyl group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide typically involves the reaction of 2-fluoro-4-aminothiophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Dissolve 2-fluoro-4-aminothiophenol in an appropriate solvent (e.g., dichloromethane).
Step 2: Add triethylamine to the solution to act as a base.
Step 3: Slowly add chloroacetyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
Step 4: Stir the reaction mixture at room temperature for several hours.
Step 5: Isolate the product by filtration and purify it using recrystallization techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The cyanosulfanyl group can be oxidized to form sulfonyl derivatives.
Reduction Reactions: The cyano group can be reduced to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base (e.g., sodium hydroxide) can be used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) are employed.
Major Products Formed
Substitution Reactions: Formation of azido or amino derivatives.
Oxidation Reactions: Formation of sulfonyl derivatives.
Reduction Reactions: Formation of amine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function. The cyanosulfanyl group may also contribute to the compound’s reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-[4-(cyanosulfanyl)-2,6-diethylphenyl]acetamide
- 2-chloro-N-[4-(cyanosulfanyl)-2-methylphenyl]acetamide
- 4′-chloro-2-cyanoacetanilide
Uniqueness
2-chloro-N-[4-(cyanosulfanyl)-2-fluorophenyl]acetamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity compared to similar compounds. The fluorine atom can influence the compound’s electronic properties, potentially leading to improved binding affinity and selectivity for specific molecular targets.
Properties
IUPAC Name |
[4-[(2-chloroacetyl)amino]-3-fluorophenyl] thiocyanate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2OS/c10-4-9(14)13-8-2-1-6(15-5-12)3-7(8)11/h1-3H,4H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCXMHBXYHRPGNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC#N)F)NC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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